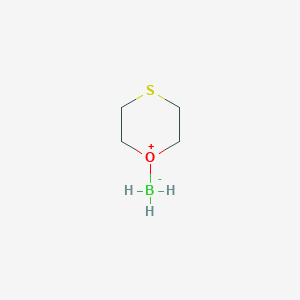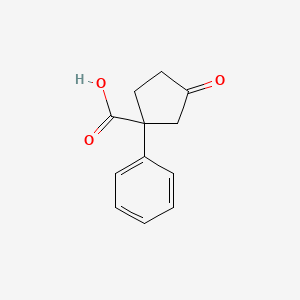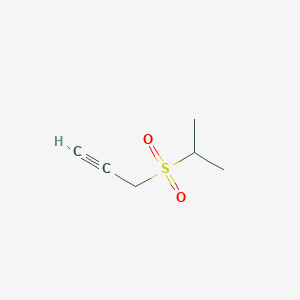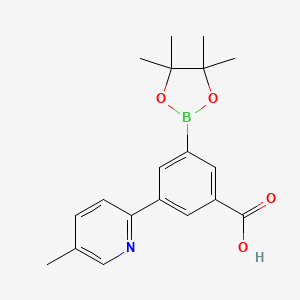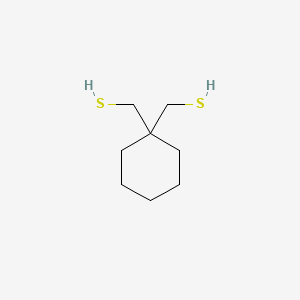![molecular formula C12H21N3O2 B13886748 2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and linked through an ether bond to a dimethylethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine typically involves multiple steps:
Formation of the pyridine ring: The starting material, 2-aminopyridine, is reacted with formaldehyde to introduce the aminomethyl group at the 4-position of the pyridine ring.
Ether linkage formation: The aminomethylpyridine derivative is then reacted with ethylene glycol under acidic conditions to form the ether linkage.
Dimethylethanamine attachment: Finally, the intermediate is reacted with dimethylamine to introduce the dimethylethanamine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form corresponding alcohols and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of alcohols and amines.
科学研究应用
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. The ether linkage provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.
相似化合物的比较
Similar Compounds
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]ethanol: Similar structure but with an ethanol moiety instead of dimethylethanamine.
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]propane: Similar structure but with a propane moiety.
Uniqueness
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine is unique due to its combination of a pyridine ring, aminomethyl group, and dimethylethanamine moiety. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
属性
分子式 |
C12H21N3O2 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H21N3O2/c1-15(2)5-6-16-7-8-17-12-9-11(10-13)3-4-14-12/h3-4,9H,5-8,10,13H2,1-2H3 |
InChI 键 |
WNANDRLLYMCBFB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOCCOC1=NC=CC(=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)
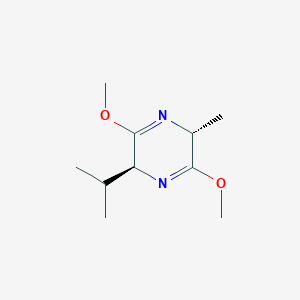
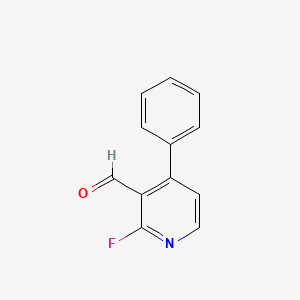
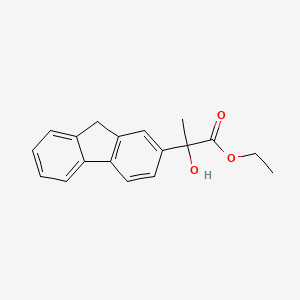
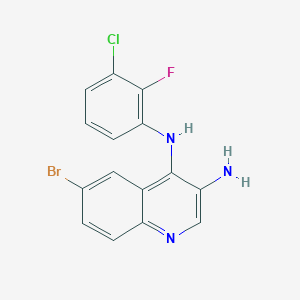
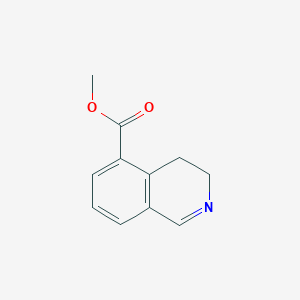
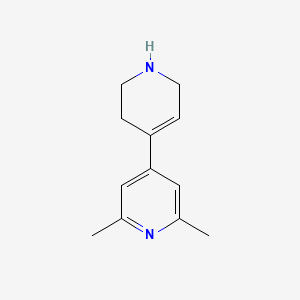
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
